2-Amino-4-fluoropyridine
Overview
Description
2-Amino-4-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.11 g/mol . This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to the presence of both amino and fluorine substituents on the pyridine ring . It is a white to light yellow powder that is slightly soluble in water and has a melting point of approximately 102°C .
Mechanism of Action
Target of Action
It is identified for use in laboratory chemicals and synthesis of substances
Mode of Action
It is a fluorinated pyridine, and fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . More research is required to understand the specific interactions of 2-Amino-4-fluoropyridine with its targets.
Biochemical Pathways
It is used as a biochemical reagent, which suggests it may be involved in various biochemical reactions and pathways
Result of Action
As a biochemical reagent, it likely interacts with various biological materials or organic compounds in life science-related research . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a well-ventilated place and kept in a tightly closed container .
Biochemical Analysis
Biochemical Properties
2-Amino-4-fluoropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of fluorinated pyridines, which are known for their unique physical, chemical, and biological properties . The compound’s interactions with enzymes and proteins often involve binding to active sites, influencing the catalytic activity of these biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes can lead to changes in cell behavior, including alterations in growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s fluorine atom plays a crucial role in its binding affinity and specificity, allowing it to interact with specific targets within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have observed threshold effects, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
The synthesis of 2-Amino-4-fluoropyridine can be achieved through various methods. One common synthetic route involves the use of 2-chloro-4-fluoropyridine as a starting material. This compound undergoes palladium-catalyzed amination to form 2-Boc amino-4-fluoropyridine, which is then deprotected to yield the final product . Another method involves the nitration of 2-aminopyridine, followed by reduction, diazotization, and the Schiemann reaction . Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce costs .
Chemical Reactions Analysis
2-Amino-4-fluoropyridine undergoes various chemical reactions due to its reactive amino and fluorine groups. Common reactions include:
Substitution Reactions: The amino group can participate in palladium-catalyzed amination reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as sodium hypochlorite.
Halogen Exchange: The fluorine atom can be involved in halogen exchange reactions under specific conditions.
Major products formed from these reactions include various substituted pyridines and fluorinated derivatives .
Scientific Research Applications
2-Amino-4-fluoropyridine is widely used in scientific research due to its versatility. Some of its applications include:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors such as tyrosine kinase inhibitors and PI3K inhibitors.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Agrochemicals: It is employed in the development of agrochemicals due to its unique chemical properties.
Dyestuff Industry: The compound is also used in the production of dyes.
Comparison with Similar Compounds
2-Amino-4-fluoropyridine can be compared with other fluorinated pyridine derivatives such as 2-amino-5-fluoropyridine and 4-amino-2-fluoropyridine . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity . The presence of the amino group at the 2-position and the fluorine atom at the 4-position provides distinct chemical and physical properties that are advantageous in various applications .
Properties
IUPAC Name |
4-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCFLOQQACDOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592836 | |
Record name | 4-Fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-77-8 | |
Record name | 4-Fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2-amino-4-fluoropyridine C-nucleoside interact with its target, and what are the downstream effects?
A1: The research demonstrates that the this compound C-nucleoside (dFP), when incorporated into an oligodeoxynucleotide, can react with a cysteine residue within the active site of DNA cytosine-5-methyltransferase (DNMT). [] This interaction highlights the potential of dFP as a tool for DNA-protein crosslinking. While the specific downstream effects aren't explored in the provided research, such crosslinking could have various implications, including:
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